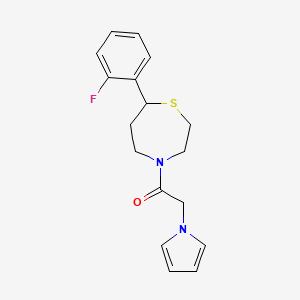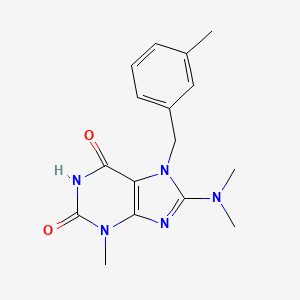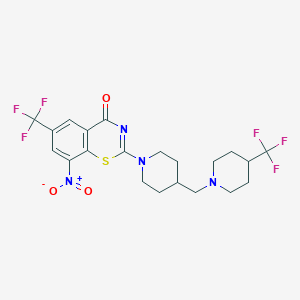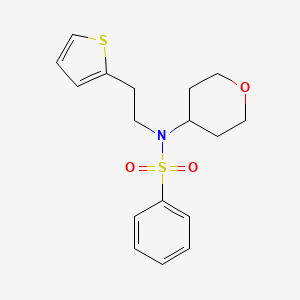
1-(2-chlorobenzyl)-N-(4-chlorophenyl)-5-oxo-2-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the chlorobenzyl and chlorophenyl groups), a carboxamide group (from the pyrrolidine carboxamide), and halogen atoms (chlorine attached to the benzyl and phenyl rings) .Chemical Reactions Analysis
As a halogenated organic compound, it might undergo various reactions such as nucleophilic aromatic substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents. The aromatic rings might contribute to its stability and rigidity .Scientific Research Applications
Crystal Structure Analysis
The crystal structure and molecular conformation of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied through X-ray analysis and AM1 molecular orbital methods. These studies are aimed at understanding the potential applications of such compounds, for instance, as antineoplastic agents. The research indicates that the molecular structure consists of planar rings linked via a sulfonyl group, with intermolecular hydrogen bonds forming one-dimensional chains, highlighting its potential in drug design and molecular engineering (Banerjee et al., 2002).
Antimicrobial Activity
Research into novel 5-oxo-2-pyrrolidinecarboxamides has shown that these compounds can be synthesized efficiently and possess antimicrobial properties. A study demonstrated the ultrasound-assisted synthesis of these compounds, which exhibited weak antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Jassem & Chen, 2021).
Anti-HIV Potential
Compounds similar to 1-(2-chlorobenzyl)-N-(4-chlorophenyl)-5-oxo-2-pyrrolidinecarboxamide have been investigated for their potential as anti-HIV agents. One such compound demonstrated properties consistent with non-nucleoside reverse transcriptase inhibitors for HIV-1, illustrating the broader application of these molecules in antiviral therapies (Tamazyan et al., 2007).
Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of halo-substituted variants has shown utility as chiral auxiliaries for the asymmetric synthesis of amino acids. Such applications underscore the importance of these compounds in synthesizing biologically active molecules with high enantiomeric purity, essential for drug development and chemical synthesis (Belokon’ et al., 2002).
Anticonvulsant Properties
The crystal structures of related anticonvulsant enaminones have been determined, revealing insights into their potential therapeutic applications. The structural analysis provides a foundation for understanding the mechanism of action and optimizing the anticonvulsant properties of these compounds (Kubicki et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-7-14(8-6-13)21-18(24)16-9-10-17(23)22(16)11-12-3-1-2-4-15(12)20/h1-8,16H,9-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNJYKHJFJMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B2639224.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide](/img/structure/B2639226.png)
![N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2639228.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2639229.png)

acetate](/img/structure/B2639232.png)





![Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate](/img/structure/B2639244.png)

